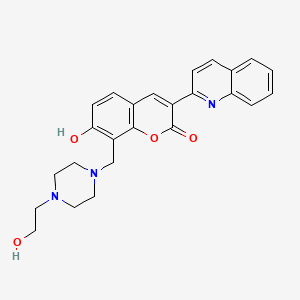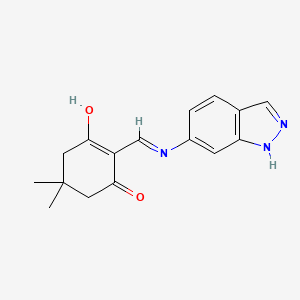![molecular formula C16H25NO2 B3721451 3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B3721451.png)
3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one
Descripción general
Descripción
3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydroxyl group, and an iminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones under various conditions. One efficient method uses 4 Å molecular sieves as a catalyst, which offers high yields and mild reaction conditions . Another eco-friendly approach involves using natural acids like lemon juice as a catalyst, which is non-polluting and produces high-purity products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of supported metal catalysts, such as those involving iron, titanium, lanthanum, zinc, and copper, has been explored for similar compounds . These methods are advantageous due to their reusability and accessibility.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds, including xanthenes and acridinediones.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the synthesis of dyes and pH-sensitive fluorescent materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative enzymes . The compound’s lipoxygenase inhibition may involve binding to the enzyme’s active site, preventing the formation of pro-inflammatory leukotrienes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2′-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)
- 2,2′-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- 2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
Uniqueness
3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one is unique due to its specific iminomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-4-6-12(7-5-11)17-10-13-14(18)8-16(2,3)9-15(13)19/h10-12,18H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTBFYPSUAEIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=CC2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3721379.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-bromobenzoate](/img/structure/B3721397.png)
![methyl 2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B3721403.png)
![2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3721409.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3721414.png)
![2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B3721416.png)

![N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide](/img/structure/B3721421.png)
![3-hydroxy-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B3721429.png)
![5,5-dimethyl-2-({[2-(methylthio)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B3721443.png)
![3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3721450.png)

![2-[(1H-indazol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721465.png)
